N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide is a useful research compound. Its molecular formula is C26H21ClN2O5 and its molecular weight is 476.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.1138995 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cyclization
Research on related compounds involves exploring synthetic pathways and cyclization reactions to create novel compounds with potential therapeutic applications. For instance, the synthesis and cyclization of specific beta-alanines to form benzothiazepinones and thiochromen derivatives highlight the versatility of similar molecular structures in creating pharmacologically relevant entities (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Herbicidal and Nematocidal Activities
Compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide have been investigated for their herbicidal and nematocidal activities. Specifically, derivatives of 2-cyanoacrylamides have demonstrated effectiveness as herbicides, highlighting their potential in agricultural applications (Wang, Li, Li, & Huang, 2004). Additionally, novel oxadiazole derivatives with a thiadiazole amide moiety have shown good nematocidal activity, suggesting their utility in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).
Corrosion Inhibition
Acrylamide derivatives, akin to the compound , have been studied for their corrosion inhibition properties on metals in acidic solutions. This research is crucial for developing new materials that can prevent corrosion in industrial applications, thereby extending the lifespan of metal components and structures (Abu-Rayyan et al., 2022).
Controlled Radical Polymerization
The controlled radical polymerization of acrylamides containing specific moieties demonstrates the compound's potential in materials science, particularly in the creation of polymers with predefined properties for specialized applications. This approach is vital for advancing polymer chemistry and engineering new materials with desired characteristics (Mori, Sutoh, & Endo, 2005).
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-31-23-4-2-3-19(25(23)32-15-17-5-8-21(27)9-6-17)12-20(13-28)26(30)29-14-18-7-10-22-24(11-18)34-16-33-22/h2-12H,14-16H2,1H3,(H,29,30)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBLSHJTHWQYQN-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=C(C#N)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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